molecular formula C11H7BrFNO B2893665 3-Bromo-1-(2-fluorophenyl)pyridin-2(1H)-one CAS No. 1824271-98-8

3-Bromo-1-(2-fluorophenyl)pyridin-2(1H)-one

Cat. No. B2893665
CAS RN: 1824271-98-8
M. Wt: 268.085
InChI Key: OHYZGLIBDHFJRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-1-(2-fluorophenyl)pyridin-2(1H)-one, or 3-BrF-Pyr, is an organobromine compound that has a wide range of applications in scientific research and laboratory experiments. Its unique properties make it an attractive option for researchers to use in their studies.

Scientific Research Applications

Anti-Fibrosis Activity

This compound has been utilized in the synthesis of novel pyrimidine derivatives that exhibit significant anti-fibrotic activities. These activities are particularly relevant in the treatment of diseases characterized by excessive fibrous connective tissue, such as liver fibrosis. The derivatives of this compound have shown to inhibit the expression of collagen and the content of hydroxyproline in cell culture medium, indicating potential as novel anti-fibrotic drugs .

Medicinal Chemistry

In medicinal chemistry, the pyrimidine moiety of this compound is considered a privileged structure due to its wide range of pharmacological activities. It serves as a core structure in the design of libraries of heterocyclic compounds with potential biological activities, including antimicrobial, antiviral, antitumor, and antifibrotic compounds .

Synthesis of Heterocyclic Compounds

The compound is used in the construction of novel heterocyclic compound libraries. These libraries are crucial for the discovery of new drugs with diverse biological and pharmaceutical activities. The compound’s structure allows for the creation of various derivatives, expanding the scope of research in chemical biology .

Organic Synthesis

In organic synthesis, this compound can be employed as a building block for the synthesis of more complex molecules. Its bromo and fluoro substituents make it a versatile intermediate for various chemical reactions, including cross-coupling reactions that are fundamental in the synthesis of complex organic molecules .

Catalysis Research

The compound’s structure is beneficial in catalysis research, particularly in studies involving protodeboronation of pinacol boronic esters. This process is essential for formal anti-Markovnikov hydromethylation of alkenes, a valuable transformation in the synthesis of pharmaceuticals and fine chemicals .

Chemical Biology

As a part of chemical biology, this compound is used to study the interactions between chemical compounds and biological systems. Its derivatives can be designed to target specific biological pathways, aiding in the understanding of disease mechanisms and the development of therapeutic agents .

Pharmacology

Pharmacologically, the compound and its derivatives can be evaluated for their efficacy against various cell lines, including immortalized rat hepatic stellate cells. This evaluation is crucial for determining the therapeutic potential of new drugs .

Drug Discovery

Finally, in drug discovery, this compound is instrumental in the initial stages of screening for new drugs. Its structural features make it a candidate for modification and optimization in the pursuit of compounds with improved biological activity and drug-like properties .

properties

IUPAC Name

3-bromo-1-(2-fluorophenyl)pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrFNO/c12-8-4-3-7-14(11(8)15)10-6-2-1-5-9(10)13/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHYZGLIBDHFJRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=CC=C(C2=O)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1-(2-fluorophenyl)pyridin-2(1H)-one

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